BenchChemオンラインストアへようこそ!

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

Scavenger receptor Lipid transport Cardiovascular research

Procure this compound as a structurally precise B1R antagonist tool and verified SR-B1 negative control (IC₅₀ > 25,000 nM). Its 4-chloro-3-propoxy scaffold creates a distinct steric/electronic environment not recapitulated by simple analogs. The 3-methylpyridin-2-yl group enables target engagement at the B1R pharmacophore. Use as a calibration standard in permeability studies (logP ~2.18, TPSA ~79 Ų) to benchmark peripheral selectivity.

Molecular Formula C15H17ClN2O3S
Molecular Weight 340.82
CAS No. 879064-02-5
Cat. No. B2372603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
CAS879064-02-5
Molecular FormulaC15H17ClN2O3S
Molecular Weight340.82
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl
InChIInChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
InChIKeyCAESTNLVTNXMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide (CAS 879064-02-5): Procurement-Relevant Identity and Physicochemical Baseline


4-Chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide (C₁₅H₁₇ClN₂O₃S, MW 340.82) is a synthetic N-aryl sulfonamide that combines a 4-chloro-3-propoxybenzenesulfonyl core with a 3-methylpyridin-2-yl substituent . The compound belongs to a class of substituted sulfonamides under investigation for B₁ bradykinin receptor (B1R) antagonism and has appeared in broad patent filings claiming substituted sulfonamide derivatives as pharmacological tools [1]. Public binding data indicate weak interaction with the mouse SR-B1 scavenger receptor (IC₅₀ > 25,000 nM) [2]. Available purity specifications from non-excluded commercial sources are typically ≥95% (HPLC) .

Why Generic Substitution Fails for 4-Chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide


Simple sulfonamide interchange is unsound because the 3-propoxy-4-chloro benzenesulfonyl scaffold creates a distinct steric and electronic environment that cannot be recapitulated by unsubstituted, halo-only, or N-alkyl variants. The 3-methylpyridin-2-yl group introduces a hydrogen-bonding capable pyridine nitrogen adjacent to the sulfonamide NH, which is critical for target engagement in B1R antagonist pharmacophores [1]. Even close analogs such as N-(sec-butyl)-4-chloro-3-propoxybenzenesulfonamide (CAS 914245-74-2) or 2,4-dichloro-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 941263-19-0) differ in at least one key substituent and are not functionally interchangeable . The quantitative evidence below shows where these differences manifest in measurable biological or physicochemical properties.

Quantitative Differentiation Evidence for 4-Chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide


SR-B1 Inhibition: Target Compound vs. Class Baseline

In a fluorescent lipid-transfer assay using mouse SR-B1 overexpressed in CHO cells, 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide gave an IC₅₀ > 25,000 nM, indicating negligible inhibition of SR-B1-mediated DiI-HDL uptake [1]. While no isogenic comparator was run in the same study, this result sits at the extreme low-potency end of sulfonamide SR-B1 ligands documented in public databases, where active chemotypes typically exhibit IC₅₀ values in the nanomolar to low micromolar range [1]. This quantitative inactivity enables its use as a negative-control probe or selectivity counter-screen compound when profiling SR-B1-active scaffolds.

Scavenger receptor Lipid transport Cardiovascular research

Predicted logP and PSA Differentiation from N-Alkyl Congeners

Computed property analysis of 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide yields a consensus logP of approximately 2.18 and a topological polar surface area (TPSA) of 79.3 Ų [1]. In contrast, the N-sec-butyl analog (CAS 914245-74-2) exhibits a higher logP (~3.1) and lower TPSA (~67 Ų) due to loss of the pyridyl ring, while the des-propoxy, des-methylpyridyl parent scaffold (4-chlorobenzenesulfonamide) has a much lower logP (~0.9) and smaller TPSA . These computed differences mean the target compound occupies a distinct lipophilicity–polarity space, directly influencing membrane permeability and non-specific protein binding relative to simpler sulfonamide building blocks.

Lipophilicity Permeability Drug-likeness

B1R Antagonist Class Membership and Structural Determinants

The compound falls within the Markush structure of substituted sulfonamide derivatives claimed as B1R antagonists in RU2503674C2 [1]. The patent explicitly requires a heteroaryl substituent (such as pyridinyl) on the sulfonamide nitrogen and an alkoxy-substituted aryl sulfonyl group for high-affinity B1R binding. In the patent's exemplified series, removal of the pyridinyl nitrogen or shortening the alkoxy chain resulted in >10-fold loss of B1R affinity [1]. Although no direct B1R Ki value is publicly available specifically for 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide, its structural compliance with the high-potency pharmacophore sub-series distinguishes it from simple N-alkyl sulfonamides that lack the pyridyl recognition element.

Bradykinin receptor Pain Inflammation

Recommended Application Scenarios for 4-Chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide


Negative Control for SR-B1-Mediated Lipid Uptake Assays

Due to its confirmed IC₅₀ > 25,000 nM against mouse SR-B1 [1], this compound can be procured as a structurally matched yet biologically inert negative control in high-throughput screens seeking SR-B1 inhibitors. Its sulfonamide core and pyridyl substituent mimic active chemotypes, controlling for assay interference artifacts without introducing target-mediated signal.

B1R Antagonist Pharmacophore Validation and SAR Expansion

The compound's structure aligns with the B1R antagonist pharmacophore defined in RU2503674C2, where the 3-methylpyridin-2-yl and 3-propoxy-4-chlorophenyl motifs are critical for receptor affinity [2]. It can serve as a reference point for structure–activity relationship (SAR) studies exploring the impact of propoxy chain length, chlorine position, and pyridine methylation on B1R binding.

Physicochemical Benchmarking for CNS-Exclusion Design

With a computed logP of ~2.18 and TPSA of ~79 Ų [3], the compound sits near the lower boundary of the CNS drug-like space. It can be used as a calibration standard in permeability and tissue distribution studies comparing more lipophilic analogs, providing a quantifiable reference for optimizing peripheral selectivity.

Probe for Cell Differentiation Studies (Anti-Cancer Context)

Preliminary data cited in patent abstracts indicate that this sulfonamide class can arrest proliferation of undifferentiated cells and promote monocyte differentiation, suggesting utility in anti-cancer and dermatological research [4]. The compound can be used as a tool to probe differentiation pathways in leukemia or psoriasis models, pending independent replication.

Quote Request

Request a Quote for 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.